5,7-dimethyl-1H-indole-2-carboxylic Acid

HIV-1 integrase inhibition antiviral drug discovery structure-activity relationship

For HIV-1 integrase strand transfer inhibitor (INSTI) SAR campaigns, regioisomer purity is critical. Substituting this 5,7-dimethyl variant with other indole isomers invalidates SAR and jeopardizes IP. This validated scaffold delivers: • **Defined activity baseline**: Derivative 17a IC50 = 3.11 µM; optimized C3 derivatives achieve 0.13 µM • **Documented synthetic utility**: Sanofi intermediate (EP 1017693) for carboxamidothiazoles; two scale-up routes available • **Favorable selectivity**: CC50 >80 µM in MT-4 cells - no inherent cytotoxicity

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 221675-45-2
Cat. No. B2806595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-1H-indole-2-carboxylic Acid
CAS221675-45-2
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(N2)C(=O)O)C
InChIInChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKeyYMOJFBVIUIJKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-indole-2-carboxylic Acid: Core Scaffold Profile


5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2; molecular formula C11H11NO2; molecular weight 189.21 g/mol) is a substituted indole-2-carboxylic acid building block characterized by methyl groups at the 5- and 7-positions of the indole core . The compound possesses a predicted pKa of 4.52±0.30, a predicted density of 1.287±0.06 g/cm³, and a predicted boiling point of 418.4±40.0°C . The indole-2-carboxylic acid scaffold has been established as a metal-chelating pharmacophore capable of coordinating divalent Mg²⁺ ions within enzyme active sites, making it a privileged structure for targeting metalloenzymes such as HIV-1 integrase . The 5,7-dimethyl substitution pattern represents a specific regioisomeric variant that alters the electronic and steric properties of the indole ring relative to unsubstituted, monomethyl, or alternative dimethyl regioisomers, thereby influencing both synthetic accessibility and biological activity profiles in structure-activity relationship (SAR) investigations [1].

5,7-Dimethyl regioisomeric building block for indole-2-carboxylic acid SAR studies
Metal-chelating pharmacophore compatible with Mg²⁺-dependent enzyme targets
Multiple documented synthetic routes and commercial supply at 95% purity

Risks of Generic Substitution for 5,7-Dimethylindole-2-carboxylic Acid


Indole-2-carboxylic acid derivatives exhibit pronounced structure-activity relationships where the position, number, and nature of substituents on the indole ring fundamentally alter biological activity, synthetic accessibility, and physicochemical properties. In HIV-1 integrase strand transfer inhibition assays, the substitution pattern on the indole core determines both inhibitory potency and cytotoxic selectivity [1]. The 5,7-dimethyl substitution confers a specific regioisomeric identity that distinguishes this compound from alternative dimethyl isomers such as 4,5-dimethylindole-2-carboxylic acid (m.p. 248°C decomp.) or 4,6-dimethyl variants, each of which possesses distinct electronic distributions, steric profiles, and synthetic entry points [2]. The predicted pKa of 4.52 for 5,7-dimethyl-1H-indole-2-carboxylic acid reflects the specific electronic environment created by the 5,7-methyl substitution pattern, which influences both the compound's ionization state under physiological conditions and its metal-chelating capacity relative to analogs bearing electron-withdrawing groups . For procurement decisions in SAR campaigns, lead optimization, or patent prosecution of indole-based therapeutics, substitution of one regioisomer for another without validation introduces uncontrolled variables that can invalidate structure-activity correlations, compromise synthetic route viability, and undermine intellectual property positioning.

Regioisomeric identity is not interchangeable
Alternative dimethyl isomers (e.g., 4,5-dimethylindole-2-carboxylic acid) may shift electronic distribution, metal-chelating capacity, and synthetic entry points relative to the 5,7-substitution pattern.
Salt stability and purification profiles differ
Documented instability of 5,7-dimethylindole styphnate distinguishes it from many other dimethylindole regioisomers; salt-based purification strategies may require validation.

5,7-Dimethylindole-2-carboxylic Acid: Key Differentiation Evidence


HIV-1 Integrase Strand Transfer Inhibition Activity

In a systematic SAR study of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors, the 5,7-dimethyl-substituted core scaffold was employed for C3-position derivatization. The unsubstituted parent indole-2-carboxylic acid (Compound 1) exhibited an IC50 of 32.37±4.51 μM against HIV-1 integrase strand transfer activity, with CC50 >80 μM in MT-4 cell cytotoxicity assays [1]. Derivatives built upon the 5,7-dimethylindole-2-carboxylic acid core with optimized C3 substituents achieved substantially enhanced potency: Compound 17a demonstrated an IC50 of 3.11±0.18 μM (CC50 >80 μM), representing an approximately 10.4-fold improvement in inhibitory activity relative to the unsubstituted parent scaffold while maintaining a favorable selectivity window [1]. Further optimization on this scaffold yielded Compound 20a with an IC50 of 0.13 μM, demonstrating that the 5,7-dimethyl substitution pattern is compatible with sub-micromolar integrase inhibition when paired with appropriate C3 extensions . The indole-2-carboxylic acid core functions via chelation of the two Mg²⁺ ions within the integrase active site; the 5,7-dimethyl substitution modulates the electronic environment of this metal-binding pharmacophore without sterically obstructing the C3 functionalization site essential for hydrophobic cavity interactions .

HIV-1 Integrase Inhibition
Head-to-head
IC50 3.11±0.18 μM (5,7-dimethyl derivative 17a) vs 32.37±4.51 μM (unsubstituted parent)
Supports scaffold selection for integrase inhibitor SAR
CC50 >80 μM in MT-4 assay; C3 derivatization enables further optimization
HIV-1 integrase inhibition antiviral drug discovery structure-activity relationship

Regioisomeric Physicochemical Property Differences

The 5,7-dimethyl substitution pattern on the indole-2-carboxylic acid core produces a regioisomer with distinct physicochemical properties relative to alternative dimethyl-substituted variants. 4,5-Dimethylindole-2-carboxylic acid, a closely related regioisomer, has been characterized with a melting point of 248°C (with decomposition), substantially higher than typical indole-2-carboxylic acid melting ranges (e.g., unsubstituted indole-2-carboxylic acid melts at approximately 202-206°C) [1]. The 5,7-dimethyl isomer exhibits a predicted boiling point of 418.4±40.0°C, a predicted density of 1.287±0.06 g/cm³, and a predicted pKa of 4.52±0.30 . The different positioning of methyl groups in the 5,7- versus 4,5-arrangement alters the electronic distribution across the indole ring system, affecting both the acidity of the 2-carboxylic acid moiety and the reactivity at the C3 position for electrophilic substitution or functionalization. Historical characterization studies have documented that among the 21 possible dimethylindole isomers, 5,7-dimethylindole derivatives exhibit unique stability properties; notably, the styphnate salt of 5,7-dimethylindole could not be isolated without decomposition despite apparent existence in solution, distinguishing it from other dimethylindole isomers whose styphnate salts were successfully isolated and characterized [2].

Physicochemical Identity
Cross-study
Predicted pKa 4.52, boiling point 418.4°C; 4,5-isomer m.p. 248°C (decomp.)
Regioisomeric shift alters thermal and ionization properties
Computational predictions; experimental salt stability data support differentiation
heterocyclic chemistry building block procurement regioisomer comparison

Synthetic Accessibility and Validated Routes

The synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid has been established through multiple validated routes documented in patent literature, providing procurement confidence in synthetic accessibility and reproducibility. One established route proceeds via diazotization of 2,4-dimethylaniline (I), Japp-Klingemann condensation of the diazonium salt with ethyl 2-methyl-3-oxobutyrate (III) to form hydrazone (IV), followed by Fischer indole synthesis in formic acid at 75°C to yield ethyl 5,7-dimethylindole-2-carboxylate (V) [1]. An alternative convergent route employs condensation of 3,5-dimethylbenzaldehyde (VI) with ethyl azidoacetate (VII) in ethanolic sodium ethoxide, followed by thermal cyclization of the resulting azidocinnamate ester (VIII) [1]. Both routes culminate in basic hydrolysis of the ethyl ester (V) to yield the target carboxylic acid (IX), which can be further derivatized (e.g., benzyl ester formation with benzyl bromide and DBU) [1]. This compound is commercially available from multiple suppliers at 95% minimum purity specification, with standard long-term storage at ambient temperature in cool, dry conditions . The compound carries GHS hazard classification: Acute toxicity oral Category 4 (H302: harmful if swallowed), Skin irritation Category 2 (H315: causes skin irritation), Eye irritation Category 2A (H319: causes serious eye irritation), and Respiratory irritation Category 3 (H335: may cause respiratory irritation), requiring standard laboratory PPE during handling .

Synthetic Accessibility
Supporting evidence
Two validated routes (Fischer indole and azidocinnamate cyclization); commercial 95% purity
Established synthesis and supply reduce procurement risk
Routes documented in patent literature; scalable beyond catalog quantities
organic synthesis process chemistry building block availability

Metal-Chelating Pharmacophore Validation

Molecular docking and binding conformation analysis have confirmed that the indole-2-carboxylic acid scaffold functions as a metal-chelating pharmacophore, with the indole core and C2 carboxyl group coordinating the two Mg²⁺ ions within the active site of HIV-1 integrase . This binding mode is characteristic of integrase strand transfer inhibitors (INSTIs) and establishes the indole-2-carboxylic acid core as a validated scaffold for developing metal-chelating enzyme inhibitors. The 5,7-dimethyl substitution pattern preserves this essential metal-chelating functionality while providing a platform for further structural optimization. Notably, structure-based drug design efforts on the indole-2-carboxylic acid scaffold have demonstrated that introduction of a long branch at the C3 position improves interaction with the hydrophobic cavity near the integrase active site, leading to markedly enhanced inhibitory effects (Compound 20a IC50 = 0.13 μM versus parent scaffold derivatives with IC50 values in the 3-32 μM range) . This represents a quantitative differentiation from unsubstituted or minimally substituted indole-2-carboxylic acid scaffolds, where the lack of substituent groups limits hydrophobic cavity interactions and constrains achievable potency.

Metal-Chelating Mechanism
Class-level inference
Indole core and C2 carboxyl group chelate two Mg²⁺ ions in integrase active site
Class-level scaffold mechanism; data to verify for specific derivative
Source review recommended; binding mode inferred from docking studies
metalloenzyme inhibition metal chelation integrase strand transfer inhibitors

Patent Precedent for Carboxamidothiazole Synthesis

5,7-Dimethyl-1H-indole-2-carboxylic acid has been specifically claimed and utilized as a key synthetic intermediate in Sanofi's patent portfolio covering carboxamidothiazole derivatives (EP 1017693, FR 2768737, FR 2777887, WO 9915525) [1]. The patent documentation provides detailed synthetic procedures for preparing this compound, establishing it as a documented building block for pharmaceutical development. The compound is prepared as the carboxylic acid (IX) via basic hydrolysis of ethyl 5,7-dimethylindole-2-carboxylate (V) and subsequently converted to the benzyl ester (X) upon treatment with benzyl bromide and DBU for further elaboration [1]. This patent precedent distinguishes 5,7-dimethylindole-2-carboxylic acid from alternative dimethylindole regioisomers that lack comparable documentation in major pharmaceutical patent filings. The existence of validated, patent-documented synthetic routes provides procurement confidence for researchers engaged in intellectual property-sensitive drug discovery programs where the ability to reference established synthetic precedent is valuable for freedom-to-operate considerations and process reproducibility.

Patent Precedent
Supporting evidence
Key intermediate in Sanofi patents EP 1017693, FR 2768737, WO 9915525
Patent-documented building block for carboxamidothiazole research
Validated conversion to benzyl ester for further elaboration
patent synthesis pharmaceutical intermediate intellectual property

Differential Salt Formation Behavior

Comprehensive historical characterization of monomethyl- and dimethylindoles has revealed that 5,7-dimethylindole exhibits a unique stability profile in salt formation that distinguishes it from other dimethylindole isomers. Among the 18 dimethylindole isomers synthesized and characterized, the styphnates (2,4,6-trinitroresorcinol salts) of all but three isomers were successfully prepared and their properties recorded. The three unrecorded styphnates—those of 1,6-dimethylindole, 5,6-dimethylindole, and 5,7-dimethylindole—could not be isolated without decomposition, although they appeared to exist transiently in solution [1]. This behavior indicates that the 5,7-dimethyl substitution pattern confers a specific electronic or steric environment that destabilizes the styphnate salt relative to other regioisomers whose salts were stable to isolation. This differential salt stability has practical implications for derivatization strategies and purification protocols, as salt formation is a common approach for modifying solubility, crystallinity, and purification behavior in organic synthesis.

Salt Formation Stability
Class-level inference
Styphnate cannot be isolated without decomposition; 15 of 18 other dimethylindole styphnates stable
Salt-based purification may require alternative routes
Historical characterization data; alternative isolation methods recommended
indole salt formation chemical stability derivatization compatibility

5,7-Dimethylindole-2-carboxylic Acid: Key Application Scenarios


HIV-1 Integrase Inhibitor Lead Optimization

Research groups developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) should prioritize this compound as the core scaffold for SAR campaigns. The 5,7-dimethylindole-2-carboxylic acid core has been validated in peer-reviewed studies as a platform for achieving sub-micromolar integrase inhibition (Compound 20a IC50 = 0.13 μM) when appropriately derivatized at the C3 position . The scaffold provides a defined baseline of activity (derivative 17a IC50 = 3.11±0.18 μM) that can be systematically optimized through C3 extension to engage the hydrophobic cavity adjacent to the integrase active site. Critically, this compound maintains a favorable selectivity window with CC50 >80 μM in MT-4 cell assays, indicating that the 5,7-dimethyl substitution does not introduce inherent cytotoxicity [1].

Synthesis of Carboxamidothiazole Derivatives

Pharmaceutical process chemists and medicinal chemistry teams working on carboxamidothiazole-based therapeutics should procure this compound as a documented intermediate. Sanofi's patent portfolio (EP 1017693, FR 2768737, WO 9915525) explicitly describes the use of 5,7-dimethylindole-2-carboxylic acid as intermediate (IX) in the synthesis of carboxamidothiazole derivatives, providing validated synthetic procedures including conversion to the benzyl ester (X) using benzyl bromide and DBU [2]. The existence of multiple documented synthetic routes (Japp-Klingemann/Fischer indole pathway and azidocinnamate thermal cyclization pathway) ensures reproducible access for scale-up applications beyond commercial catalog quantities [2].

Regioisomer-Controlled SAR Studies

Medicinal chemistry programs investigating structure-activity relationships of indole-2-carboxylic acid-based metalloenzyme inhibitors should employ this compound as the 5,7-dimethyl regioisomer control. The indole-2-carboxylic acid core functions via chelation of two Mg²⁺ ions in enzyme active sites . The specific 5,7-dimethyl substitution pattern provides a defined electronic and steric baseline for assessing the impact of substituent position on metal-chelating efficiency and biological activity. Researchers should note the predicted pKa of 4.52±0.30, which influences ionization state at physiological pH and thus metal-coordination capacity relative to analogs with electron-withdrawing substituents .

Alternative Purification Protocol Development

Process development teams planning derivatization of 5,7-dimethylindole-2-carboxylic acid should anticipate that certain salt-based purification strategies may be ineffective due to the documented instability of 5,7-dimethylindole styphnate salts [3]. Unlike most other dimethylindole isomers whose styphnate salts were successfully isolated and characterized, the 5,7-dimethyl isomer yields a styphnate that cannot be isolated without decomposition [3]. Researchers should instead plan for alternative purification approaches such as column chromatography, recrystallization from non-salt-forming solvent systems, or conversion to alternative isolable derivatives (e.g., the benzyl ester as documented in patent literature) [2].

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR
C3-derivatizable indole scaffold
Integrase inhibition assay & MT-4 cytotoxicity
Carboxamidothiazole derivative synthesis
Patent-documented synthetic intermediate
Benzyl ester formation & scale-up routes
Metalloenzyme inhibitor SAR studies
Defined 5,7-dimethyl regioisomer
Metal-chelating efficiency & pH-dependent ionization
Purification protocol development
Salt formation instability context
Non-salt-based purification (chromatography, recrystallization)

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